molecular formula C15H10F3NO2 B2913358 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 1396862-79-5

4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2913358
CAS No.: 1396862-79-5
M. Wt: 293.245
InChI Key: QJSJCJXPNPSBFO-UHFFFAOYSA-N
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Description

4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a synthetic organic compound characterized by the presence of a trifluorophenyl group attached to a benzoxazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to obtain the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and avoids the generation of large amounts of waste, making it environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context .

Properties

IUPAC Name

4-(2,4,5-trifluorophenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c16-10-5-12(18)13(6-11(10)17)19-7-9-3-1-2-4-14(9)21-8-15(19)20/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSJCJXPNPSBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC(=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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